5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride
Overview
Description
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of two sulfonyl groups attached to a benzene ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.
Preparation Methods
The synthesis of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride typically involves the sulfonation of 2-methylbenzene (toluene) followed by chlorination. The general synthetic route can be summarized as follows:
Sulfonation: Toluene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonyl group, forming 2-methylbenzenesulfonic acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives. Common reagents include amines, alcohols, and thiols.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).
Major products formed from these reactions include sulfonamides, sulfonyl hydrides, and carboxylic acids, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Proteomics: The compound is utilized in proteomics research for the modification of proteins and peptides.
Medicinal Chemistry: It serves as a building block in the development of drugs and therapeutic agents.
Material Science: The compound is employed in the preparation of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar compounds to 5-Methanesulfonyl-2-methylbenzene-1-sulfonyl chloride include:
4-Methylbenzylsulfonyl chloride: Similar structure but with the sulfonyl group at a different position on the benzene ring.
5-Fluoro-2-methylbenzenesulfonyl chloride: Contains a fluorine atom instead of a methanesulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of two sulfonyl groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
2-methyl-5-methylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-6-3-4-7(14(2,10)11)5-8(6)15(9,12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPXGQGQLFOWOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404141 | |
Record name | 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-67-1 | |
Record name | 2-Methyl-5-(methylsulfonyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2224-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methanesulfonyl-2-methylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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